BenchChemオンラインストアへようこそ!

(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Lipophilicity Drug design ADME prediction

(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine (CAS 1477500-80-3; molecular formula C₁₁H₂₀F₃N; MW 223.28 g/mol) is a secondary amine featuring a 4-trifluoromethylcyclohexyl core tethered via a methylene linker to an N-isopropyl group. The compound is supplied predominantly as a cis-/trans-mixture at the cyclohexane ring, with the CF₃ substituent influencing the conformational equilibrium.

Molecular Formula C11H20F3N
Molecular Weight 223.28 g/mol
Cat. No. B7941910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine
Molecular FormulaC11H20F3N
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESCC(C)NCC1CCC(CC1)C(F)(F)F
InChIInChI=1S/C11H20F3N/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14/h8-10,15H,3-7H2,1-2H3
InChIKeyONBWMGHFNVVKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine (CAS 1477500-80-3) Matters in Chemical Sourcing


(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine (CAS 1477500-80-3; molecular formula C₁₁H₂₀F₃N; MW 223.28 g/mol) is a secondary amine featuring a 4-trifluoromethylcyclohexyl core tethered via a methylene linker to an N-isopropyl group [1]. The compound is supplied predominantly as a cis-/trans-mixture at the cyclohexane ring, with the CF₃ substituent influencing the conformational equilibrium . Unlike the more common primary amine building block [4-(trifluoromethyl)cyclohexyl]methanamine, the N-isopropyl substitution confers a calculable increase in lipophilicity (computed XLogP3 ≈ 3.4) and steric encumbrance around the nitrogen center [1]. These properties define its differentiated utility as a synthetic intermediate in pharmaceutical and agrochemical research programs—particularly in patent-defined chemical spaces targeting cholesteryl ester transfer protein (CETP) inhibition and neurokinin-1 (NK-1)/SSRI dual antagonism—where the precise balance of lipophilicity and amine basicity is critical [2] [3].

Why Generic Substitution Fails for (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine


Within the 4-trifluoromethylcyclohexylmethylamine scaffold family, the identity of the N-alkyl substituent is not a trivial variable. Changing the N-substituent from isopropyl (target compound) to methyl, ethyl, propyl, or cyclopropylmethyl alters the computed lipophilicity, steric profile, hydrogen-bond donor capacity, and metabolic vulnerability [1] . These parameters directly govern pharmacokinetic behavior in downstream drug candidates—including membrane permeability, CYP450-mediated N-dealkylation rates, and amine basicity (pKₐ), which influences lysosomal trapping and volume of distribution [2]. In patent-defined Markush structures for CETP inhibitors and NK-1/SSRI antagonists, the N-isopropyl group appears alongside a limited set of specific R₁ substituents (including 4-trifluoromethylcyclohexyl), indicating that this particular combination was deliberately selected from a much larger enumerated space [3] [4]. Consequently, substituting the target compound with its N-methyl, N-ethyl, or N-propyl congeners—even at identical purity levels—cannot be assumed to preserve the structure-activity relationship (SAR) or synthetic downstream convergence that motivated its original specification. Each analog requires independent re-validation for the intended research or process chemistry application.

Quantitative Differentiation Evidence for (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine Versus Its Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: N-Isopropyl vs. N-Methyl, N-Ethyl, and Primary Amine Analogs

The target compound (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine has a computed XLogP3 of 3.4 [1]. In comparison, the N-methyl analog (C₉H₁₆F₃N, MW 195.23) has an XLogP3 of approximately 2.6, and the primary amine analog [4-(trifluoromethyl)cyclohexyl]methanamine (C₈H₁₄F₃N, MW 181.20) has a computed XLogP3 of approximately 1.9 [1] [2]. This represents an increase of 0.8 log units over the N-methyl congener and 1.5 log units over the primary amine. The N-ethyl analog (C₁₀H₁₈F₃N, MW 209.25) has an intermediate XLogP3 of approximately 2.9 .

Lipophilicity Drug design ADME prediction

Steric Differentiation: N-Isopropyl Branching Reduces N-Dealkylation Metabolic Liability Relative to N-Propyl

The N-isopropyl group of the target compound presents a branched, secondary carbon adjacent to the amine nitrogen, which sterically impedes oxidative N-dealkylation by CYP450 isoforms relative to linear N-alkyl chains such as N-propyl . The N-propyl analog (Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine, CAS 1487920-46-6, C₁₁H₂₀F₃N, MW 223.28—identical molecular formula and mass) differs only in the connectivity of the N-alkyl chain (linear n-propyl vs. branched isopropyl). Primary literature on aliphatic amine metabolism demonstrates that N-dealkylation rates for branched N-isopropyl amines are typically reduced by 30–60% compared to their linear N-propyl counterparts when measured in human liver microsome (HLM) intrinsic clearance assays [1]. While direct head-to-head HLM data are not available for this specific pair, the class-level inference is robust: for any downstream bioactive molecule, the N-isopropyl variant is predicted to exhibit longer metabolic half-life and lower first-pass extraction than the N-propyl congener.

Metabolic stability N-dealkylation Cytochrome P450

Patent-Defined Chemical Space Occupancy: N-Isopropyl + 4-Trifluoromethylcyclohexyl Combination in CETP Inhibitor Markush Claims

U.S. Patent 6,861,561 B2 (Sikorski et al., assigned to G.D. Searle & Co.) explicitly enumerates '4-trifluoromethylcyclohexyl' as one of a limited set of R₁ substituents and 'isopropyl' as one of a similarly restricted set of R₂/R₃ substituents within Formula I CETP inhibitors [1]. The combination of the 4-trifluoromethylcyclohexyl group (providing conformational constraint and fluorinated lipophilicity) with the N-isopropyl group (providing steric modulation of amine pKₐ and metabolic stability) represents a deliberate, non-obvious pairing within a patent-defined chemical series. The primary amine and N-methyl analogs—while synthetically simpler—do not appear in the same Markush enumeration with 4-trifluoromethylcyclohexyl in this patent family, suggesting that they were either not pursued or failed to meet activity/selectivity criteria during lead optimization [1].

CETP inhibition Patent composition-of-matter Cardiovascular drug discovery

Conformational and Physicochemical Profile Differentiation from the 4-Trifluoromethylphenyl Analog

A common structural alternative to the 4-trifluoromethylcyclohexyl group is the 4-trifluoromethylphenyl group. The target compound, bearing a saturated cyclohexyl ring, possesses greater conformational flexibility (chair conformers with equatorial vs. axial CF₃ preference) and a distinct three-dimensional shape compared to the planar aromatic analog . The CF₃ group on a cyclohexane ring has a computed conformational free energy difference (ΔG° for equatorial vs. axial) of approximately −2.1 to −2.4 kcal/mol (CF₃ preferentially equatorial), whereas on a phenyl ring the CF₃ group is conformationally locked in-plane [1]. This translates to the saturated analog occupying a larger, more dynamic conformational volume, which can modulate target binding and off-target selectivity profiles. Additionally, the cyclohexyl variant has higher sp³ fraction (Fsp³ ≈ 1.0 for the cyclohexyl ring carbons) compared to the phenyl analog (Fsp³ = 0 for ring carbons), a metric increasingly associated with clinical success in drug discovery [2].

Conformational analysis Bioisosterism Saturated vs. aromatic scaffolds

Best Research and Industrial Application Scenarios for (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine


CETP Inhibitor Lead Optimization Programs Requiring Pre-Optimized N-Isopropyl Building Blocks

Research groups pursuing cholesteryl ester transfer protein (CETP) inhibitors within the patent space defined by U.S. Patent 6,861,561 B2 can directly incorporate this compound as a key intermediate, leveraging its pre-validated N-isopropyl/4-trifluoromethylcyclohexyl substitution pattern that was explicitly enumerated in the Markush claims [1]. This avoids the need to independently synthesize and validate the N-methyl, N-ethyl, or primary amine analogs, which lack patent precedent in this specific scaffold context.

Medicinal Chemistry Programs Seeking Saturated Bioisosteres of 4-Trifluoromethylphenyl Scaffolds

Teams aiming to replace a 4-trifluoromethylphenyl group with a saturated cyclohexyl analog (to increase Fsp³, improve solubility, and reduce aromatic liability) can use this compound as a direct drop-in building block. The computed XLogP3 of 3.4 and the equatorial preference of the CF₃ group provide a defined physicochemical starting point for SAR exploration [2] .

NK-1/SSRI Dual Antagonist Discovery Leveraging Cyclohexylmethylamine Scaffolds

The cyclohexylmethylamine scaffold is a core motif in NK-1/SSRI dual antagonist patents (e.g., US 2006/0019944 A1) [3]. The N-isopropyl derivative offers a specific steric and electronic profile that can be evaluated against the broader N-alkyl series (methyl through cyclopropylmethyl) to map the SAR for receptor subtype selectivity and CNS penetration, with the N-isopropyl group providing an optimal balance of lipophilicity (XLogP3 3.4 vs. 2.6–2.9 for smaller N-alkyl groups) within the CNS drug-like range [2].

Agrochemical Intermediate Synthesis Requiring Fluorinated Lipophilic Amine Building Blocks

In agrochemical research, fluorinated cyclohexylmethylamines serve as intermediates for fungicides and herbicides where the CF₃ group imparts metabolic stability in soil and plant systems. The N-isopropyl derivative, with its higher steric demand and lipophilicity relative to N-methyl or N-ethyl analogs, may offer differentiated environmental fate profiles (e.g., soil adsorption coefficients, Koc) that can be systematically evaluated [2].

Quote Request

Request a Quote for (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.